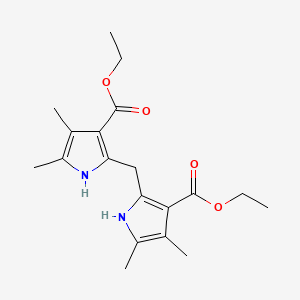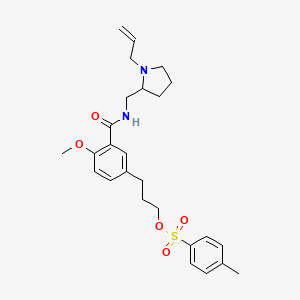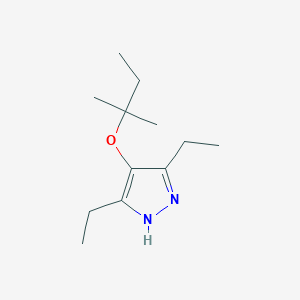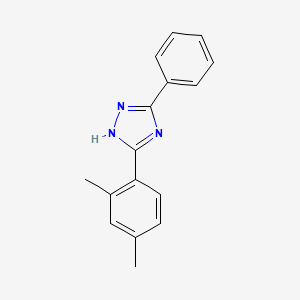![molecular formula C17H14N2O4S B12885995 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- CAS No. 637354-45-1](/img/structure/B12885995.png)
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a 4-methylphenylsulfonyl group and a 3-nitrophenyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran is condensed with an amine or sulfonamide in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.
化学反応の分析
Types of Reactions
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride to reduce the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkyl halides.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyrrole-2,5-diones.
Reduction: Formation of amino derivatives by reducing the nitro group.
Substitution: Formation of various substituted pyrroles depending on the electrophile used.
科学的研究の応用
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological activities. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.
類似化合物との比較
Similar Compounds
1H-Pyrrole, 1-(4-methylphenyl)-: A simpler analog without the nitro and sulfonyl groups.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: Contains a dione group instead of the nitro group.
1H-Pyrrole, 1-(4-methylphenyl)-2-(4-nitrophenyl)-: Similar structure but with the nitro group at a different position.
Uniqueness
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)- is unique due to the presence of both the sulfonyl and nitro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
637354-45-1 |
|---|---|
分子式 |
C17H14N2O4S |
分子量 |
342.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-2-(3-nitrophenyl)pyrrole |
InChI |
InChI=1S/C17H14N2O4S/c1-13-7-9-16(10-8-13)24(22,23)18-11-3-6-17(18)14-4-2-5-15(12-14)19(20)21/h2-12H,1H3 |
InChIキー |
HMYIGCFCZOPUOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)
![6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline](/img/structure/B12885940.png)




![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)

![3-(3-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885991.png)
